molecular formula C14H13ClN2OS B11171486 N-(5-chloropyridin-2-yl)-2-(ethylsulfanyl)benzamide

N-(5-chloropyridin-2-yl)-2-(ethylsulfanyl)benzamide

Cat. No.: B11171486
M. Wt: 292.8 g/mol
InChI Key: KKGGPLXBZKBWKJ-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2-(ethylsulfanyl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core with a 5-chloropyridin-2-yl group and an ethylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-2-(ethylsulfanyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloropyridine-2-amine and 2-(ethylsulfanyl)benzoic acid.

    Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 5-chloropyridine-2-amine and the carboxylic acid group of 2-(ethylsulfanyl)benzoic acid. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-2-(ethylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted pyridines.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-2-(ethylsulfanyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the interactions with biological targets such as enzymes and receptors.

    Materials Science: It can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: The compound can serve as a probe to investigate biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)benzamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    N-(5-chloropyridin-2-yl)-2-(propylsulfanyl)benzamide: Similar structure but with a propylsulfanyl group instead of an ethylsulfanyl group.

Uniqueness

N-(5-chloropyridin-2-yl)-2-(ethylsulfanyl)benzamide is unique due to the presence of the ethylsulfanyl group, which can influence its chemical reactivity and biological activity. The specific substituents on the benzamide core can affect the compound’s properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H13ClN2OS

Molecular Weight

292.8 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-2-ethylsulfanylbenzamide

InChI

InChI=1S/C14H13ClN2OS/c1-2-19-12-6-4-3-5-11(12)14(18)17-13-8-7-10(15)9-16-13/h3-9H,2H2,1H3,(H,16,17,18)

InChI Key

KKGGPLXBZKBWKJ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC=C(C=C2)Cl

Origin of Product

United States

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